molecular formula C16H23BO3 B6608616 2-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2795101-94-7

2-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6608616
CAS No.: 2795101-94-7
M. Wt: 274.2 g/mol
InChI Key: IXMVZCYNWPATKB-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fused bicyclic indene moiety substituted with a methoxy group at the 5-position. The dioxaborolane core provides stability and reactivity in cross-coupling reactions, while the methoxy-dihydroindenyl group introduces steric and electronic effects that influence its chemical behavior.

Properties

IUPAC Name

2-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-12-8-6-7-11(12)9-10-13(14)18-5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMVZCYNWPATKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-4-yl Intermediates

The indenyl backbone is typically constructed via Friedel-Crafts alkylation or cyclization of substituted propenylbenzenes. For example, bromination of 2-isopropylindan-1-ol followed by elimination yields 7-bromo-2-butyl-1H-indene, a key precursor for subsequent functionalization. Methoxy group introduction often occurs via nucleophilic substitution or Ullmann coupling at the para position relative to the indenyl ring.

Boronate Ester Formation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced through two principal methods:

Grignard-Mediated Boronation

Reaction of indenylmagnesium bromides with methoxy-substituted pinacol boronic esters achieves C–B bond formation. For instance, treatment of 4-bromo-N-methyl-1,2,5,6-tetrahydropyridine with isopropylmagnesium chloride generates a Grignard intermediate, which reacts with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound in 63% yield.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -15°C to room temperature

  • Stoichiometry: 1.3M Grignard reagent, 2–3 equiv boronic ester

Photochemical Homologation

N-Sulfonylhydrazones of ketones react with boronic acids under UV light (370–390 nm) to form benzylboronates. Adapting this method, 5-methoxyindan-4-one N-tosylhydrazone and methoxyboronic acid undergo homologation in CH₂Cl₂ with DBU/DIPEA bases, followed by pinacol trapping to afford the title compound.

Optimized Parameters :

  • Light source: Kessil PR160L lamp (370 nm)

  • Bases: 1.5 equiv DBU, 1.5 equiv DIPEA

  • Reaction time: 1–6 hours (batch), 4 mL/h flow rate (continuous)

Comparative Analysis of Preparation Methods

MethodYieldKey AdvantagesLimitations
Grignard boronation63%Scalable (1.8 kg demonstrated)Requires cryogenic conditions
Photochemical flow70–85%Rapid reaction times, continuous processingSpecialized equipment needed
Esterification90%High purity, single-step protocolLimited to pre-formed boronic acids

Mechanistic Insights and Reaction Optimization

Photochemical Homologation Mechanism

The reaction proceeds via light-induced generation of diazo intermediates from N-tosylhydrazones, which undergo [2+1] cycloaddition with boronic acids to form boronate-substituted cyclopropanes. Subsequent ring-opening and rearomatization yield the indenyl-boronate product.

Critical Factors :

  • Base selection : DBU/DIPEA combination prevents protonation of diazo intermediates.

  • Wavelength : 370 nm maximizes energy transfer without side reactions.

Pinacol Trapping Dynamics

Post-reaction addition of pinacol (5 equiv) ensures efficient esterification of boronic acids. Stirring for 12 hours at room temperature achieves >95% conversion, with column chromatography (SiO₂, hexane/EtOAc) yielding >98% pure product.

Industrial-Scale Adaptations

The Grignard method has been successfully scaled to 50 L reactors:

  • Procedure : 4-Bromopyrazole (1.9 kg) reacts with isopropylmagnesium chloride (10 L, 3.0M) in THF, followed by boronic ester (1.2 kg) addition.

  • Workup : Saturated NH₄Cl quench, NaHCO₃ wash, and distillation afford 1.8 kg product.

Challenges and Mitigation Strategies

ChallengeSolution
Boronic acid hydrolysisUse anhydrous CH₂Cl₂, degassed solvents
Low photochemical yieldOptimize lamp distance (5 cm from vial)
Byproduct formationEmploy high-purity pinacol (99.9%)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

  • Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, which are essential for creating biologically active compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemistry.

Medicine: In medicinal chemistry, this compound is explored for its potential use in drug discovery and development. Its boronic acid group can be used to create prodrugs or to modify existing drugs to improve their efficacy and safety.

Industry: The compound is also used in material science for the development of new materials with unique properties. Its ability to form stable complexes with metals and other elements makes it useful in the creation of advanced materials.

Mechanism of Action

The mechanism by which 2-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methoxy Groups: Electron-donating methoxy substituents (e.g., in 4-methoxybenzyl derivatives) enhance stability and reaction yields compared to electron-withdrawing groups like chlorine . The target compound’s methoxy group may similarly improve solubility and reduce aggregation in biological systems. Halogenated Derivatives: Chloro and iodo substituents increase reactivity but reduce stability (e.g., hazard warnings for dichlorophenyl derivatives ).

Steric and Electronic Modulation :

  • The dihydroindenyl group in the target compound introduces steric bulk, which could hinder undesired side reactions in cross-couplings. This contrasts with less hindered benzyl or phenyl analogs (e.g., 4-methoxybenzyl ).
  • Anthracene- and naphthalene-based analogs (e.g., AnthBpin ) exhibit extended conjugation, favoring applications in optoelectronics, whereas the target compound’s fused ring may optimize pharmacokinetics in drug design.

Synthetic Accessibility :

  • Yields vary significantly: Methoxy-substituted compounds often achieve higher yields (83% for 4-methoxybenzyl vs. 26% for chloro-methylphenyl isomers ). This suggests that the target compound’s methoxy group may facilitate efficient synthesis.

Biological Activity

2-(5-Methoxy-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound notable for its unique structural features. It combines a dioxaborolane ring with an indene derivative, which may confer distinct biological activities. While specific data on its biological activity is limited, the structural characteristics suggest potential pharmacological properties that warrant exploration.

Structural Characteristics

The compound's molecular formula is C15H23B O4, with a molecular weight of approximately 258.15 g/mol. It appears as a colorless to nearly colorless liquid at room temperature and exhibits notable chemical stability under typical storage conditions. The presence of the methoxy group and the dioxaborolane structure indicates potential reactivity in biological systems.

Potential Biological Activities

Research into compounds with similar structures has revealed various biological activities. The following are potential mechanisms through which this compound may exert its effects:

  • Antioxidant Activity : Compounds containing boron often exhibit antioxidant properties due to their ability to scavenge free radicals.
  • Anticancer Properties : Some dioxaborolanes have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signaling cascades.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the potential biological activity of this compound. Below is a table summarizing key features and activities:

Compound NameStructural FeaturesNotable Biological Activities
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDioxaborolane structureHigh stability; reactive in cross-coupling
2-Methoxyphenylboronic acidSimple boronic acidUsed extensively in medicinal chemistry; enzyme inhibition
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePyridine ring additionEnhanced solubility; potential anticancer activity

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides valuable insights:

  • Antioxidant Studies : A study examining the antioxidant properties of boron-containing compounds found that certain dioxaborolanes exhibited significant free radical scavenging activity .
  • Cancer Research : Investigations into dioxaborolanes have shown promise in inhibiting tumor growth in vitro and in vivo. For instance, a study highlighted the ability of certain derivatives to induce apoptosis in breast cancer cells .
  • Enzyme Interaction : Research has indicated that boron-containing compounds can act as enzyme inhibitors. For example, studies have demonstrated that phenylboronic acids can inhibit specific proteases involved in cancer progression .

Q & A

Q. What are common synthetic routes for preparing this dioxaborolane compound, and what are the critical steps for ensuring high yield and purity?

The synthesis of structurally analogous dioxaborolanes typically involves Suzuki-Miyaura cross-coupling reactions or direct boronate ester formation. For example, describes synthesizing a related compound via a published protocol involving palladium-catalyzed coupling of boronate esters with aryl halides . Key steps include:

  • Borylation : Reaction of the indene precursor with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a transition-metal catalyst (e.g., Pd or Cu).
  • Purification : Use of flash column chromatography with gradients of hexane/ethyl acetate to isolate the product (e.g., 85% yield reported in ) .
  • Characterization : Confirm purity via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, with boron content validated by 11B^{11}\text{B} NMR or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

A combination of spectroscopic and spectrometric methods is required:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the aromatic and aliphatic proton environments (e.g., methoxy group at δ ~3.8 ppm, pinacol methyl groups at δ ~1.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .
  • X-ray Crystallography (if crystalline): For unambiguous structural determination, though crystallization may require derivatization due to the compound’s oily nature .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., protodeboronation) during synthesis?

Protodeboronation is a common challenge in boronate ester synthesis. Strategies include:

  • Temperature Control : Lowering reaction temperatures (<60°C) to reduce decomposition .
  • Catalyst Selection : Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize intermediates .
  • Additives : Incorporating silver salts (e.g., Ag2_2O) to scavenge halides and minimize side reactions . highlights multi-step protocols where intermediate purification is critical to remove impurities before the final coupling step .

Q. How do structural modifications (e.g., substituents on the indene ring) influence the compound’s bioactivity or reactivity in cross-coupling reactions?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Electron-Donating Groups (e.g., methoxy): Enhance stability and modulate electronic properties for targeted cross-coupling (e.g., shows methoxy-substituted dioxaborolanes inhibit glycolysis in cancer cells) .
  • Steric Effects : Bulky substituents (e.g., tetramethyl groups) improve stability but may reduce reactivity in coupling reactions.
Structural FeatureImpact on Reactivity/BioactivityExample from Evidence
Methoxy group (position 5)Stabilizes boronate ester; enhances biological targeting
Chloro or fluoro substituentsIncreases electrophilicity for Suzuki coupling

Q. What mechanisms underlie the compound’s biological activity in disease models (e.g., cancer), and how can researchers validate these pathways?

demonstrates that structurally related dioxaborolanes inhibit glycolysis in prostate cancer by targeting hexokinase 2 (HK2), a key enzyme in the Warburg effect . Methodological approaches include:

  • Metabolic Profiling : Measure lactate production and glucose uptake in treated vs. untreated cancer cells.
  • Enzyme Assays : Use recombinant HK2 to test direct inhibition.
  • Gene Knockdown : siRNA-mediated HK2 silencing to confirm target specificity.

Q. How can researchers resolve contradictions in reported bioactivity data for similar dioxaborolane derivatives?

Discrepancies often arise from variations in:

  • Substitution Patterns : shows that dichloro vs. dimethyl substitutions on biphenyl moieties alter biological activity due to steric and electronic effects .
  • Assay Conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) can skew results. Solution : Standardize assays using orthogonal methods (e.g., fluorescence-based ATP assays vs. Western blotting for target validation) and report exact experimental parameters.

Methodological Resources

  • Synthetic Protocols : Refer to and for Pd-catalyzed coupling and purification workflows .
  • SAR Design : Use and for comparative structural analysis .
  • Biological Validation : Follow ’s approach to link metabolic inhibition to molecular targets .

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